Vicianin

Description

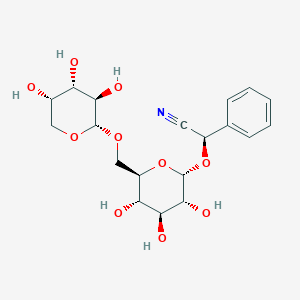

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2/t10-,11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYCJNDALLBNEG-GNRUMFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H](C#N)C3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-57-7 | |

| Record name | (αR)-α-[(6-O-α-L-Arabinopyranosyl-β-D-glucopyranosyl)oxy]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | VICIANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQU61CXY3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Vicianin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicianin is a cyanogenic glycoside, a class of natural products that release hydrogen cyanide upon enzymatic hydrolysis. Found in various plant species, notably in the seeds of Vicia angustifolia, this compound plays a role in plant defense mechanisms.[1] Its chemical structure and biosynthetic pathway are of significant interest to researchers in natural product chemistry, toxicology, and pharmacology. This guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound is a disaccharide derivative of mandelonitrile (B1675950). The sugar moiety, vicianose, is composed of L-arabinose and D-glucose linked via an α-(1→6) glycosidic bond. This disaccharide is, in turn, attached to the hydroxyl group of (R)-mandelonitrile.

Systematic IUPAC Name: (R)-Phenyl{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}methyl)oxan-2-yl]oxy}acetonitrile

Physicochemical and Structural Data

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅NO₁₀ | [2] |

| Molar Mass | 427.406 g/mol | [2] |

| CAS Number | 155-57-7 | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 147-148 °C | |

| SMILES | C1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--O--INVALID-LINK--C3=CC=CC=C3)O)O)O)O)O">C@@HO | [2] |

| InChI Key | YYYCJNDALLBNEG-GNRUMFBNSA-N | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in plants such as common vetch (Vicia sativa) begins with the amino acid L-phenylalanine. A series of enzymatic reactions, involving cytochrome P450 enzymes (CYP79 and CYP71A) and a UDP-glycosyltransferase (UGT85B1), leads to the formation of the cyanogenic glycoside. The pathway culminates in the glycosylation of mandelonitrile with vicianose.

Experimental Protocols

Isolation and Purification of this compound from Vicia angustifolia Seeds

This protocol outlines the general steps for the extraction and purification of this compound. Optimization may be required based on the specific plant material and available equipment.

1. Extraction:

-

Grind dried seeds of Vicia angustifolia to a fine powder.

-

Extract the powder with boiling 80% ethanol (B145695) for several hours. This method is efficient for extracting cyanogenic glycosides while minimizing enzymatic hydrolysis.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude syrup.

2. Purification:

-

Dissolve the crude syrup in water and perform a liquid-liquid extraction with diethyl ether to remove nonpolar compounds.

-

The aqueous phase, containing the glycosides, is then subjected to column chromatography. A common stationary phase is silica (B1680970) gel.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system.

-

Monitor the fractions using Thin Layer Chromatography (TLC), visualizing the spots by spraying with a suitable reagent (e.g., naphthoresorcinol-sulfuric acid) and heating. This compound-containing fractions will show a characteristic spot.

-

Pool the pure fractions and evaporate the solvent to yield purified this compound. Further purification can be achieved by recrystallization from a suitable solvent like aqueous ethanol.

Enzymatic Assay of this compound Hydrolysis

The hydrolysis of this compound can be monitored by detecting the products, mandelonitrile and vicianose, using the enzyme this compound hydrolase.

1. Reaction Setup:

-

Prepare a reaction mixture containing purified this compound in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0).

-

Initiate the reaction by adding a purified this compound hydrolase enzyme preparation.

-

Incubate the reaction at an optimal temperature, typically around 30°C.

2. Product Analysis by Thin Layer Chromatography (TLC):

-

At different time intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by boiling).

-

Spot the aliquots on a silica gel TLC plate alongside standards of this compound, mandelonitrile, glucose, and arabinose.

-

Develop the TLC plate using a solvent system such as butanol:acetic acid:water (4:1:2, v/v/v).

-

Visualize the spots by spraying with a naphthoresorcinol-sulfuric acid reagent and heating. The disappearance of the this compound spot and the appearance of spots corresponding to the hydrolysis products confirm the enzymatic activity.[1]

Spectroscopic Data for Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

¹H and ¹³C NMR Spectral Data

| ¹H NMR (500 MHz, CD₃OD) | ¹³C NMR (125 MHz, CD₃OD) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.55-7.40 (m, 5H) | Phenyl-H |

| 5.95 (s, 1H) | H-1' (Mandelonitrile) |

| 4.90 (d, J = 7.5 Hz, 1H) | H-1'' (Glucose) |

| 4.35 (d, J = 7.0 Hz, 1H) | H-1''' (Arabinose) |

| 4.10-3.20 (m) | Sugar protons |

Note: Specific assignments for all sugar protons and carbons require 2D NMR experiments.

Mass Spectrometry Data

Mass spectrometry of this compound typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

| Technique | m/z | Assignment |

| ESI-MS | 450.1 [M+Na]⁺ | Sodium adduct of this compound |

| 428.1 [M+H]⁺ | Protonated molecular ion | |

| MS/MS of 428.1 | 296.1 | [M+H - Arabinose]⁺ |

| 134.1 | [Mandelonitrile+H]⁺ | |

| 107.1 | [Benzaldehyde]⁺ |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3350 (broad) | O-H stretching (hydroxyl groups) |

| 2920 | C-H stretching (aliphatic) |

| 2250 (weak) | C≡N stretching (nitrile) |

| 1600, 1495, 1450 | C=C stretching (aromatic ring) |

| 1070 (strong) | C-O stretching (glycosidic bonds and alcohols) |

Conclusion

This technical guide provides a detailed overview of the chemical structure of this compound, a cyanogenic glycoside of significant interest in natural product research. The presented data on its physicochemical properties, biosynthetic pathway, and spectroscopic characteristics, along with the outlined experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The comprehensive information compiled herein facilitates a deeper understanding of this compound and provides a solid foundation for further investigation into its biological activities and potential applications.

References

Vicianin in the Plant Kingdom: A Technical Guide to Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianin is a cyanogenic diglycoside of significant interest due to its potential pharmacological activities and its role in plant chemical defense. This technical guide provides an in-depth overview of the natural sources of this compound in the plant kingdom, its biosynthetic pathway, and detailed experimental protocols for its extraction, purification, and quantification. Quantitative data from key scientific literature are presented in structured tables for comparative analysis. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts for researchers in natural product chemistry and drug development.

Introduction to this compound

This compound is an aromatic cyanogenic glycoside derived from the amino acid L-phenylalanine. Structurally, it is (R)-mandelonitrile β-vicianoside, consisting of the aglycone mandelonitrile (B1675950) linked to the disaccharide vicianose (B13437423) (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose). Like other cyanogenic glycosides, this compound is part of a two-component chemical defense system in plants. When plant tissue is damaged, the endogenous enzyme this compound hydrolase cleaves the sugar moiety, releasing mandelonitrile. This intermediate can then be further broken down to produce toxic hydrogen cyanide (HCN), a potent deterrent against herbivores and pathogens. The study of this compound's distribution, biosynthesis, and bioactivity is crucial for understanding plant-herbivore interactions and for the potential discovery of new therapeutic agents.

Natural Sources and Quantitative Distribution

This compound has been identified in a select number of plant families, most notably in the legume family (Fabaceae) and in various species of ferns (Polypodiales). Its concentration can vary significantly between species, tissue types, and developmental stages of the plant.

Fabaceae Family

The most well-documented sources of this compound are species within the genus Vicia, commonly known as vetches. The seeds, in particular, are known to accumulate this compound.

Ferns

Several modern fern species have been found to harbor this compound as a chemical defense compound. The concentration is often highest in the young, developing fronds (fiddleheads), which are most vulnerable to herbivory.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound and related cyanogenic compounds from representative plant sources.

| Plant Species | Family | Plant Part | Compound | Concentration | Unit | Reference(s) |

| Vicia sativa | Fabaceae | Seeds | This compound | 0.68 | µmol/g | [1] |

| Vicia sativa | Fabaceae | Seeds | Prunasin | 0.16 | µmol/g | [1] |

| Phlebodium aureum | Polypodiaceae | Fiddlehead | This compound | ~5 | mg/g DW | [2] |

| Phlebodium aureum | Polypodiaceae | Young Pinnae | This compound | ~3.5 | mg/g DW | [2] |

| Phlebodium aureum | Polypodiaceae | Rhizome | This compound | ~0.5 | mg/g DW | [2] |

Table 1: Quantitative Analysis of this compound and Prunasin in Plant Tissues. DW = Dry Weight.

| Plant Species | Developmental Stage | Total HCN Content | Unit | Reference(s) |

| Vicia sativa | 5 Days After Anthesis (S1) | 2.58 | mg/kg | [3] |

| Vicia sativa | 15 Days After Anthesis (S3) | 18.36 | mg/kg | [3] |

| Vicia sativa | 35 Days After Anthesis (S5) | 16.30 | mg/kg | [3] |

Table 2: Hydrogen Cyanide (HCN) Potential in Developing Vicia sativa Seeds. This serves as an indirect measure of the total cyanogenic glycoside content.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the aromatic amino acid L-phenylalanine. The pathway involves key enzymes from the Cytochrome P450 (CYP) superfamily and UDP-glycosyltransferases (UGTs). In ferns, the initial step can be catalyzed by a Flavin-dependent monooxygenase (FMO) instead of a CYP79 family enzyme.

Caption: Generalized biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant materials, synthesized from established scientific literature.

General Workflow for this compound Analysis

The analysis of this compound from plant tissue follows a standard workflow involving sample preparation, extraction, purification, and analytical determination.

Caption: A typical workflow for the extraction and analysis of this compound.

Protocol for Extraction and Quantification by HPLC

This protocol is a generalized method for the analysis of this compound and related cyanogenic glycosides.

1. Sample Preparation:

-

Harvest fresh plant material (e.g., seeds, leaves, fronds).

-

Immediately freeze the material in liquid nitrogen to halt enzymatic degradation and then lyophilize (freeze-dry) to a constant weight.

-

Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a ball mill.

2. Extraction:

-

Weigh approximately 0.1 - 0.5 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% aqueous methanol (MeOH).

-

Vortex thoroughly and extract using an ultrasonic bath for 30-60 minutes at room temperature. Alternatively, reflux extraction at 60°C for 1 hour can be performed.[4][5]

-

Centrifuge the mixture at 4,000 x g for 15 minutes.

-

Carefully collect the supernatant. For exhaustive extraction, repeat the process on the remaining pellet and combine the supernatants.

-

Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-DAD/UV Quantification:

-

Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often effective. For example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 5-10% B, increasing to 30-40% B over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Detection: Monitor at 218 nm, which is near the UV maximum for mandelonitrile-derived glycosides.[4]

-

Quantification: Prepare a calibration curve using an isolated and purified this compound standard of known concentrations. Calculate the concentration in the sample extracts based on the peak area.

Protocol for this compound Purification (Conceptual)

This protocol outlines the steps for purifying this compound for use as an analytical standard, adapted from methods for purifying its hydrolyzing enzyme.[6]

1. Crude Extraction:

-

Perform a large-scale extraction as described in section 4.2, starting with a significant amount of plant material (e.g., 100 g of Vicia angustifolia seeds).

-

After filtration, concentrate the crude extract to a smaller volume using a rotary evaporator.

2. Column Chromatography:

-

Initial Cleanup: Pass the concentrated extract through a DEAE-cellulose or similar ion-exchange column to remove charged impurities. This compound, being neutral, should elute in the flow-through or with a low-salt wash.

-

Size-Exclusion Chromatography: Further purify the this compound-containing fractions using a Sephadex G-25 or G-100 column to separate compounds based on size.

-

Reverse-Phase Chromatography: The final purification step can be performed using preparative HPLC with a C18 column, collecting the fractions corresponding to the this compound peak.

3. Verification:

-

Confirm the purity of the isolated fractions using analytical HPLC.

-

Verify the identity of the purified compound as this compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound is a significant secondary metabolite found primarily in Vicia species and a range of ferns. Its role as a chemical defense precursor makes it a compound of interest for ecological and toxicological studies. For professionals in drug development, its unique structure presents a target for further investigation into potential bioactivities. The protocols and data presented in this guide offer a comprehensive resource for the accurate identification, quantification, and further study of this important natural product.

References

- 1. A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solid-to-liquid extraction and HPLC/UV determination of amygdalin of seeds of apple (Malus pumila Mill): Comparison between traditional-solvent and microwave methodologies [redalyc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Biosynthesis of Vicianin in Vicia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianin, a cyanogenic glycoside prevalent in Vicia species, plays a significant role in plant defense and has implications for the safety of feed and food products derived from these plants. Understanding its biosynthesis is crucial for crop improvement and potential pharmacological applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, involved genes, and relevant experimental methodologies. While quantitative enzymatic data for Vicia species is limited in current literature, this guide compiles available information and presents data from homologous systems to provide a comprehensive resource.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Vicia species is a multi-step process initiated from the amino acid L-phenylalanine. The pathway involves a series of enzymatic conversions catalyzed by a cytochrome P450-dependent monooxygenase (CYP79), a second cytochrome P450 (CYP71A), and a UDP-glycosyltransferase (UGT85B1)[1]. The process is believed to be channeled through a metabolon, a transient complex of the enzymes, to ensure efficient conversion of intermediates[2][3].

The key steps in the pathway are:

-

Conversion of L-Phenylalanine to Phenylacetaldoxime: The initial step is the conversion of L-phenylalanine to phenylacetaldoxime. This reaction is catalyzed by a member of the CYP79 family of cytochrome P450 enzymes[1].

-

Conversion of Phenylacetaldoxime to Mandelonitrile (B1675950): Phenylacetaldoxime is then converted to mandelonitrile. This step is catalyzed by a CYP71A family cytochrome P450 enzyme[1].

-

Glycosylation of Mandelonitrile to this compound: The final step is the glycosylation of mandelonitrile to form this compound. This reaction is catalyzed by a UDP-glycosyltransferase , specifically a member of the UGT85B1 family, which transfers a glucose moiety from UDP-glucose to the hydroxyl group of mandelonitrile, followed by the addition of an arabinose sugar to form the vicianose (B13437423) disaccharide[1].

Quantitative Data

Table 1: Enzyme Characteristics in Cyanogenic Glycoside Biosynthesis (Homologous Systems)

| Enzyme Family | Enzyme Example | Source Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH |

| CYP79 | CYP79A1 | Sorghum bicolor | L-Tyrosine | 15 | N/A | ~7.5 |

| CYP71 | CYP71E1 | Sorghum bicolor | p-hydroxyphenylacetaldoxime | ~20 | N/A | ~7.5 |

| UGT85B1 | UGT85B1 | Sorghum bicolor | (S)-p-hydroxymandelonitrile | 100 - 300 | N/A | 7.5 |

Note: N/A indicates data not available in the cited literature. The presented data is for homologous enzymes involved in the biosynthesis of dhurrin (B190987), a cyanogenic glycoside structurally related to this compound.

Table 2: Gene Expression in Vicia sativa Seed Development

A study on the transcriptome of Vicia sativa during seed development identified key genes involved in hydrogen cyanide (HCN) synthesis, which is directly related to this compound content. The expression levels of these genes, measured in Fragments Per Kilobase of transcript per Million mapped reads (FPKM), varied across different developmental stages.

| Gene Family | Developmental Stage | Mean FPKM |

| VsCYP71A | 5-25 days after anthesis | High |

| 25-35 days after anthesis | Decreasing | |

| VsGT1 (UGT) | 5-25 days after anthesis | High |

| 25-35 days after anthesis | Decreasing |

This table provides a qualitative summary of expression trends observed in a transcriptome study of Vicia sativa. For detailed quantitative data, refer to the original publication.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established methods used in the analysis of cyanogenic glycosides and gene expression in Vicia and related species.

Heterologous Expression and Purification of UGT85B1 (Adapted from Sorghum bicolor)

This protocol describes the expression of a recombinant UDP-glycosyltransferase in Escherichia coli and its subsequent purification, which can be adapted for the characterization of the Vicia UGT85B1.

Experimental Workflow:

Methodology:

-

Cloning: The full-length coding sequence of the target Vicia UGT85B1 is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, containing an N- or C-terminal polyhistidine (His) tag.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Purification:

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Cells are lysed by sonication or using a French press.

-

IMAC: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

IEX and SEC: For higher purity, the eluted protein can be further purified using ion-exchange chromatography followed by size-exclusion chromatography.

-

RNA-Seq for Gene Discovery and Expression Profiling

Methodology:

-

RNA Extraction: Total RNA is extracted from the desired Vicia tissue (e.g., young leaves, developing seeds) using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

-

Library Preparation: An mRNA-Seq library is prepared from high-quality total RNA. This typically involves poly(A) selection of mRNA, fragmentation of the mRNA, first- and second-strand cDNA synthesis, adenylation of 3' ends, ligation of adapters, and PCR amplification.

-

Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.

-

De novo Assembly (if no reference genome is available): High-quality reads are assembled into transcripts using software such as Trinity.

-

Read Mapping (if a reference genome is available): Reads are mapped to the reference genome using aligners like HISAT2 or STAR.

-

Differential Gene Expression Analysis: Gene expression levels are quantified (e.g., as FPKM or TPM), and differentially expressed genes between different conditions or tissues are identified using tools like DESeq2 or edgeR.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

Methodology:

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Primer Design: Gene-specific primers for the target genes (CYP79, CYP71A, UGT85B1) and a reference gene (e.g., actin or ubiquitin) are designed using software like Primer3.

-

qRT-PCR Reaction: The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Determination of this compound Content (Indirectly via HCN Measurement)

This protocol describes the quantification of hydrogen cyanide (HCN) released from this compound upon enzymatic hydrolysis, providing an indirect measure of this compound content.

Methodology:

-

Sample Preparation: Plant tissue is homogenized in a buffer (e.g., phosphate (B84403) buffer, pH 6.0) to release endogenous β-glucosidases that hydrolyze this compound.

-

HCN Trapping: The homogenate is incubated in a sealed vial with a strip of filter paper soaked in a trapping solution (e.g., 0.1 M NaOH) suspended above the homogenate. The released HCN gas is trapped in the alkaline solution as cyanide ions (CN⁻).

-

Colorimetric Assay: The cyanide concentration in the trapping solution is determined colorimetrically. A common method is the reaction of cyanide with picric acid to form a reddish-brown product, which can be quantified by measuring the absorbance at 520 nm. A standard curve is generated using known concentrations of KCN.

-

Calculation: The amount of HCN released is calculated from the standard curve and used to estimate the original this compound content in the plant tissue, assuming a stoichiometric release of HCN from this compound.

Conclusion and Future Directions

The biosynthesis of this compound in Vicia species follows a conserved pathway for cyanogenic glycoside production found in many plants. While the key enzymes and their corresponding genes have been identified, a significant gap remains in the quantitative characterization of these enzymes specifically from Vicia. Future research should focus on the heterologous expression and detailed kinetic analysis of the Vicia CYP79, CYP71A, and UGT85B1 enzymes to provide a more complete understanding of this important metabolic pathway. Furthermore, elucidating the transcriptional regulation of these genes will be crucial for developing strategies to modulate this compound content in Vicia crops, thereby enhancing their agricultural and potential pharmaceutical value.

References

Vicianin: A Comprehensive Technical Guide on its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianin, a cyanogenic glycoside predominantly found in the seeds of certain Vicia species, has been a subject of scientific inquiry for over a century. Its discovery marked a significant step in the understanding of plant chemical defenses. This technical guide provides an in-depth exploration of the discovery and history of this compound, its biosynthesis, chemical properties, and biological activities. Detailed experimental protocols for its isolation and analysis are presented, alongside a review of its toxicological effects and the metabolic pathways it influences. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.

Discovery and History

The discovery of this compound is credited to the French biochemist Gabriel Bertrand . In 1907 , Bertrand published his findings in the Comptes rendus de l'Académie des sciences, where he described the isolation of a new cyanogenic glycoside from the seeds of the wild vetch (Vicia angustifolia). He named this compound "vicianine" after the genus of the plant from which it was extracted.

The initial structural elucidation of this compound was a collaborative effort. The disaccharide component, a novel sugar that Bertrand named "vicianose," was identified as a key feature. Later work by other chemists, including Fischer and Anger , further clarified the stereochemistry and glycosidic linkage. The complete chemical synthesis of this compound was a significant challenge, with notable contributions from chemists like Haworth and Hirst in the broader field of carbohydrate chemistry paving the way for its eventual synthesis.

Chemical Properties and Structure

This compound is a cyanogenic disaccharide, meaning it is composed of a sugar part (disaccharide) and a non-sugar part (aglycone) that can release hydrogen cyanide (HCN) upon hydrolysis.

-

Chemical Formula: C₁₉H₂₅NO₁₀

-

Molar Mass: 427.40 g/mol

-

IUPAC Name: (R)---INVALID-LINK--acetonitrile

The structure consists of mandelonitrile (B1675950) as the aglycone, linked to the disaccharide vicianose (B13437423). Vicianose is composed of D-glucose and L-arabinose linked via an α-(1→6) glycosidic bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 147-148 °C | [1] |

| Optical Rotation | -37.5° (c=1, H₂O) | [1] |

Natural Occurrence

This compound is primarily found in the seeds of various species of the genus Vicia, commonly known as vetches. Its concentration can vary depending on the species, cultivar, and environmental conditions.

Table 2: this compound Content in a Selection of Vicia Species

| Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Vicia sativa | Seeds | 2.5 - 5.0 | [2] |

| Vicia angustifolia | Seeds | 3.2 | [3] |

| Vicia narbonensis | Seeds | 0.8 - 1.5 | [2] |

| Vicia villosa | Seeds | 1.2 | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process involving several enzymes. The pathway starts with the amino acid L-phenylalanine.

The key enzymes involved are from the cytochrome P450 monooxygenase (CYP) and UDP-dependent glycosyltransferase (UGT) superfamilies.

Enzymatic Hydrolysis and Cyanogenesis

The release of hydrogen cyanide from this compound, a process known as cyanogenesis, is initiated by damage to the plant tissue, which brings this compound into contact with the hydrolytic enzyme, this compound hydrolase.

This compound hydrolase specifically cleaves the β-glycosidic bond between the mandelonitrile aglycone and the vicianose sugar moiety[3][4][5]. The resulting mandelonitrile is unstable and can spontaneously or enzymatically (catalyzed by hydroxynitrile lyase) decompose to release hydrogen cyanide and benzaldehyde[3][4][5].

Biological Activity and Toxicology

The primary biological role of this compound is as a chemical defense mechanism against herbivores. The release of toxic hydrogen cyanide upon tissue damage deters feeding.

In mammals, ingested this compound can be hydrolyzed by gut microflora, leading to cyanide release. Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a rapid cessation of aerobic metabolism and can be fatal at high doses.

The primary detoxification pathway for cyanide in the body involves the enzyme rhodanese, which catalyzes the conversion of cyanide to the much less toxic thiocyanate, which is then excreted in the urine[6][7][8].

Experimental Protocols

Isolation and Purification of this compound from Vicia sativa Seeds

This protocol is a generalized procedure based on common methods for cyanogenic glycoside extraction.

-

Extraction:

-

Grind dried Vicia sativa seeds to a fine powder.

-

Extract the powder with boiling 80% ethanol for 4 hours. The boiling ethanol deactivates endogenous glycosidases.

-

Filter the extract and concentrate under reduced pressure.

-

-

Purification:

-

The concentrated extract is redissolved in water and partitioned against n-hexane to remove lipids.

-

The aqueous layer is concentrated and applied to a silica (B1680970) gel column.

-

The column is eluted with a gradient of ethyl acetate and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol:water (8:1:1).

-

This compound-containing fractions are identified by spraying the TLC plate with a suitable reagent (e.g., p-anisaldehyde-sulfuric acid) and heating.

-

Positive fractions are pooled and concentrated to yield purified this compound.

-

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the quantitative analysis of this compound.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 214 nm.

-

Quantification: Based on a standard curve prepared with purified this compound.

Structure Elucidation

The structure of this compound has been unequivocally confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and confirm the glycosidic linkages.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule and confirm the identity of the aglycone and sugar components.

Conclusion

This compound remains a molecule of significant interest due to its role in plant defense, its potential toxicity to livestock and humans, and its unique chemical structure. This guide has provided a comprehensive overview of the discovery, chemistry, and biological importance of this compound. The detailed experimental protocols and pathway diagrams are intended to be a valuable resource for researchers in natural product chemistry, toxicology, and related fields, facilitating further investigation into this fascinating cyanogenic glycoside.

References

- 1. Full text of "Comptes rendus Academie des sciences, table 005" [archive.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactome | Cyanide is a potent metabolic poison, a major component of w... [reactome.org]

- 8. litfl.com [litfl.com]

Vicianin: A Comprehensive Technical Guide to its Role in Plant Chemical Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianin, a cyanogenic glycoside prevalent in plants of the Vicia genus, serves as a critical component of their chemical defense system against herbivores and pathogens. This technical guide provides an in-depth exploration of this compound, covering its chemical properties, biosynthesis, and the mechanism of cyanogenesis. It details the enzymatic processes leading to the release of hydrogen cyanide, a potent deterrent. Furthermore, this document outlines the intricate signaling pathways, involving jasmonic and salicylic (B10762653) acid, that regulate this compound production. Detailed experimental protocols for the extraction, purification, and quantification of this compound, as well as for assaying the activity of its hydrolyzing enzyme, this compound hydrolase, are provided. The guide also presents quantitative data on this compound and its toxic breakdown products, alongside a discussion of herbivore detoxification strategies. This comprehensive resource is intended to support researchers in the fields of plant science, chemical ecology, and drug development in their study of plant defense mechanisms and the potential applications of cyanogenic glycosides.

Introduction to this compound and Plant Chemical Defense

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these defenses, cyanogenic glycosides represent a potent class of secondary metabolites. This compound is a prominent cyanogenic disaccharide found in various plant species, most notably in the seeds of common vetch (Vicia sativa) and other members of the Vicia genus.[1][2][3] Its defensive action lies in its ability to release toxic hydrogen cyanide (HCN) upon tissue damage, a process known as cyanogenesis.[4] This "cyanide bomb" is a highly effective deterrent against a wide range of generalist herbivores.[5]

This guide provides a detailed technical overview of this compound, from its molecular basis to its ecological role, with a focus on providing researchers with the necessary information to conduct further studies.

Chemical Properties and Biosynthesis of this compound

This compound is chemically known as (R)-mandelonitrile-β-vicianoside. Its structure consists of an aglycone, mandelonitrile (B1675950), linked to a disaccharide, vicianose (B13437423) (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose).

The biosynthesis of this compound originates from the amino acid L-phenylalanine and involves a multi-step enzymatic pathway primarily catalyzed by cytochrome P450 enzymes and a UDP-glycosyltransferase. The key enzymes in this pathway are:

-

CYP79: A cytochrome P450 enzyme that catalyzes the conversion of L-phenylalanine to its corresponding aldoxime.[6]

-

CYP71A: Another cytochrome P450 enzyme responsible for the subsequent conversion of the aldoxime to a cyanohydrin (mandelonitrile).[6]

-

UGT85B1: A UDP-glycosyltransferase that glycosylates mandelonitrile to form this compound, thereby stabilizing the cyanohydrin and rendering it non-toxic to the plant cell.[6]

Mechanism of Action: The Cyanide Bomb

The toxicity of this compound is activated upon tissue damage, such as when an herbivore chews on a plant. In intact plant cells, this compound is stored in the vacuole, spatially separated from the hydrolytic enzyme this compound hydrolase, a specific β-glucosidase.[7] When the cell is disrupted, this compound and this compound hydrolase come into contact, initiating the cyanogenesis cascade.

This compound hydrolase cleaves the β-glycosidic bond, releasing the unstable aglycone, mandelonitrile, and the disaccharide vicianose. Mandelonitrile then spontaneously or enzymatically decomposes to release benzaldehyde (B42025) and the highly toxic hydrogen cyanide (HCN).[7] HCN is a potent inhibitor of cellular respiration, leading to rapid paralysis and death in susceptible herbivores.[8]

Quantitative Data

The concentration of this compound and its resulting HCN can vary depending on the plant species, tissue type, and developmental stage. This variation has significant implications for the effectiveness of chemical defense.

| Plant Species | Tissue | Compound | Concentration | Reference |

| Vicia sativa | Seeds (S3 stage) | Hydrogen Cyanide | 18.36 mg/kg | [2] |

| Vicia sativa | Seeds | Hydrogen Cyanide | up to 304 mg/kg | [1] |

| Compound | Organism | Toxicity Metric | Value | Reference |

| Hydrogen Cyanide | Humans (oral) | LD50 | 0.5 - 3.5 mg/kg body weight | [9] |

Experimental Protocols

Extraction of this compound from Vicia sativa Seeds

This protocol outlines a method for the extraction of this compound for subsequent analysis.

Materials:

-

Vicia sativa seeds

-

Grinder or mortar and pestle

-

Aqueous acetone (B3395972) (70:30, v/v) or aqueous methanol (B129727) (80:20, v/v)[1]

-

Centrifuge

-

Rotary evaporator

-

Lyophilizer (optional)

-

0.45 µm syringe filter

Procedure:

-

Grind the Vicia sativa seeds to a fine powder.

-

Disperse the ground seed powder in either aqueous acetone or aqueous methanol at a solid-to-solvent ratio of 1:10 (w/v).[1]

-

Shake the mixture for 2 hours at room temperature.[1]

-

Centrifuge the mixture at 4000 x g for 5 minutes to pellet the solid material.[1]

-

Collect the supernatant.

-

Remove the organic solvent (acetone or methanol) from the supernatant using a rotary evaporator under reduced pressure.

-

The remaining aqueous extract can be lyophilized to obtain a dry powder or used directly for analysis.

-

Prior to HPLC analysis, dissolve the dried extract in the mobile phase and filter through a 0.45 µm syringe filter.

Purification of this compound

Further purification of this compound from the crude extract can be achieved using chromatographic techniques.

Materials:

-

Crude this compound extract

-

Sephadex LH-20 column[1]

-

Reversed-phase HPLC column (e.g., C18)[1]

-

Solvents for chromatography (e.g., methanol, water, acetonitrile)

Procedure:

-

Size-Exclusion Chromatography:

-

Dissolve the crude extract in an appropriate solvent (e.g., methanol).

-

Load the dissolved extract onto a Sephadex LH-20 column equilibrated with the same solvent.

-

Elute the column with the same solvent, collecting fractions.

-

Monitor the fractions for the presence of this compound using a suitable method (e.g., thin-layer chromatography or HPLC).

-

Pool the fractions containing this compound.

-

-

Reversed-Phase HPLC:

-

Concentrate the pooled fractions from the Sephadex LH-20 column.

-

Inject the concentrated sample onto a reversed-phase HPLC column.

-

Use a gradient of water and acetonitrile (B52724) or methanol as the mobile phase to separate the compounds.

-

Collect the peak corresponding to this compound based on its retention time, which can be determined using a purified standard if available.

-

Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[5][10]

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both potentially containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10] A typical gradient might start with a low percentage of B, increasing linearly over time.

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 20 µL.[10]

-

Detection Wavelength: Cyanogenic glycosides like amygdalin (B1666031) are often detected at around 210-220 nm.[11] The optimal wavelength for this compound should be determined by acquiring a UV spectrum of a purified standard.

-

Column Temperature: 35 °C.[10]

Procedure:

-

Prepare a series of standard solutions of purified this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

This compound Hydrolase Activity Assay (Spectrophotometric)

This assay measures the activity of this compound hydrolase by detecting the release of a chromogenic product from a synthetic substrate or by measuring the decrease in the substrate concentration. A common method for β-glucosidases involves using a synthetic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases the yellow-colored p-nitrophenol upon hydrolysis.[12] Since this compound hydrolase has some activity towards other glucosides, this can be adapted.

Materials:

-

Enzyme extract containing this compound hydrolase

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate)

-

Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0)

-

Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the enzyme extract.

-

Pre-incubate the mixture at the desired temperature (e.g., 37 °C).

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate the reaction for a specific time (e.g., 10-20 minutes).[12]

-

Stop the reaction by adding the sodium carbonate solution, which also enhances the color of the p-nitrophenol product.[12]

-

Measure the absorbance of the solution at 405 nm.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol and the reaction time. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound is not static but is regulated by complex signaling networks in response to environmental cues, particularly herbivore and pathogen attacks. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key players in these defense responses.

Jasmonic Acid (JA) Pathway: Herbivore attack and wounding trigger the biosynthesis of JA. The JA signaling pathway is known to induce the expression of genes involved in the biosynthesis of various secondary metabolites, including cyanogenic glycosides. Specifically, JA has been shown to induce the expression of CYP79 genes, which encode the first committed step in the biosynthesis of cyanogenic glycosides derived from amino acids.[13][14] This induction is often mediated by transcription factors such as MYC2.[15][16]

Salicylic Acid (SA) Pathway: The SA pathway is primarily associated with defense against biotrophic pathogens. While its direct role in regulating this compound biosynthesis is less clear, there is extensive crosstalk between the SA and JA pathways, often in an antagonistic manner.[11] However, synergistic interactions have also been observed. SA can influence the expression of genes involved in secondary metabolism, and its interplay with the JA pathway can fine-tune the plant's defense response.

Herbivore and Pathogen Counter-Defense: Detoxification

While this compound is an effective defense against many generalist herbivores, some specialist insects have evolved mechanisms to overcome this chemical defense. These strategies include:

-

Rapid Detoxification: Some insects possess enzymes that can rapidly detoxify HCN. The primary detoxification pathway involves the enzyme β-cyanoalanine synthase, which converts cyanide to the less toxic β-cyanoalanine.[8] Another enzyme, rhodanese, can convert cyanide to thiocyanate.[8]

-

Sequestration: Certain insects can sequester intact cyanogenic glycosides from their host plants and store them in their own bodies for their defense against predators.

-

Behavioral Avoidance: Some herbivores may avoid feeding on plant parts with high concentrations of cyanogenic glycosides or employ feeding strategies that minimize tissue damage and thus reduce the release of HCN.

The aglycone, mandelonitrile, and the resulting benzaldehyde may also have toxic or deterrent effects on herbivores. Insects have evolved various detoxification mechanisms, such as oxidation by cytochrome P450 monooxygenases and conjugation reactions, to deal with these and other plant secondary metabolites.[17][18][19]

Conclusion and Future Directions

This compound represents a classic example of a plant chemical defense system, employing a two-component "cyanide bomb" to deter herbivores. This guide has provided a comprehensive overview of its chemistry, biosynthesis, mechanism of action, and the ecological context of its role in plant-herbivore interactions. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research into this fascinating area of chemical ecology.

Future research could focus on several key areas:

-

Elucidating the complete regulatory network: A more detailed understanding of the transcription factors and signaling components that regulate this compound biosynthesis in response to various biotic and abiotic stresses is needed.

-

Investigating this compound's role in pathogen defense: While the anti-herbivore role is well-established, its effectiveness against different plant pathogens warrants further investigation.

-

Exploring the potential for crop protection: Understanding the genetic basis of this compound production could lead to strategies for enhancing the natural defenses of crop plants against pests.

-

Drug development: The enzymatic release mechanism of cyanogenic glycosides could potentially be harnessed for targeted drug delivery systems.

By continuing to unravel the complexities of this compound and other plant chemical defenses, we can gain valuable insights into the intricate co-evolutionary arms race between plants and their antagonists, with potential applications in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Multifaceted roles of WRKY transcription factors in abiotic stress and flavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. connectjournals.com [connectjournals.com]

- 5. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]

- 8. entomoljournal.com [entomoljournal.com]

- 9. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. How salicylic acid takes transcriptional control over jasmonic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.st [2024.sci-hub.st]

- 14. researchgate.net [researchgate.net]

- 15. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Insect Detoxification and Sequestration Strategies [ouci.dntb.gov.ua]

- 18. Detoxification mechanisms in Insects | PPTX [slideshare.net]

- 19. From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Vicianin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianin, a cyanogenic disaccharide, is a naturally occurring compound found in various plant species, notably in the seeds of Vicia angustifolia. As a member of the cyanogenic glycoside family, it has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological significance. All quantitative data are presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is chemically known as (R)---INVALID-LINK--acetonitrile.[1] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₅NO₁₀ | [1] |

| Molecular Weight | 427.40 g/mol | [1] |

| CAS Number | 155-57-7 | [1] |

| Melting Point | 160 °C | [2] |

| Appearance | Not explicitly reported, but likely a white crystalline solid | - |

| Solubility | Generally water-soluble | [3] |

| Optical Rotation | Data not available | - |

Structural Information

The chemical structure of this compound consists of a mandelonitrile (B1675950) aglycone linked to a vicianose (B13437423) disaccharide. The disaccharide is composed of L-arabinopyranose and D-glucopyranose linked via an α-(1→6) glycosidic bond.

Chemical Structure of this compound

(Caption: Chemical structure of this compound, (R)---INVALID-LINK--acetonitrile)

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H-NMR and ¹³C-NMR spectral data for this compound are not available in the reviewed literature.

Mass Spectrometry (MS)

Experimental Protocols

Isolation and Purification of this compound from Vicia angustifolia Seeds

The following is a generalized protocol based on methods for isolating cyanogenic glycosides and the purification of this compound hydrolase from Vicia angustifolia.

Workflow for this compound Isolation and Purification

Detailed Methodology:

-

Extraction: Homogenize finely ground seeds of Vicia angustifolia in a suitable buffer (e.g., a citrate (B86180) buffer at a specific pH to maintain stability).

-

Clarification: Centrifuge the homogenate at high speed to pellet solid debris. Collect the supernatant containing the crude extract.

-

Column Chromatography:

-

Ion Exchange Chromatography: Pass the crude extract through a DEAE-Sepharose and/or CM-Sepharose column to separate compounds based on charge.[4]

-

Affinity Chromatography: Utilize a Con A-Sepharose column, which binds glycoproteins, to further purify the extract. This compound itself is not a glycoprotein, but this step is used in the purification of its hydrolyzing enzyme and can be adapted to remove protein contaminants.[4]

-

-

Fraction Analysis: Monitor the fractions from the chromatography steps using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pooling and Concentration: Combine the fractions rich in this compound and concentrate them, for example, by rotary evaporation under reduced pressure.

High-Performance Liquid Chromatography (HPLC) Analysis

A general HPLC method for the analysis of cyanogenic glycosides can be adapted for this compound.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of acetonitrile (B52724) and water |

| Detector | UV detector at a low wavelength (e.g., 210-220 nm) |

| Flow Rate | Typically 1 mL/min |

Biological Activity and Signaling Pathways

Enzymatic Hydrolysis

This compound is a substrate for the enzyme this compound beta-glucosidase (also known as this compound hydrolase), which catalyzes its hydrolysis into mandelonitrile and the disaccharide vicianose.[1][4] This is a key step in the cyanogenesis process, where subsequent breakdown of mandelonitrile releases toxic hydrogen cyanide.

Enzymatic Hydrolysis of this compound

Anticancer Potential

While the anticancer activity of some cyanogenic glycosides like amygdalin (B1666031) has been investigated, there is a lack of specific studies on the cytotoxic effects of purified this compound on cancer cell lines. Research on related compounds suggests that the released cyanide may play a role in inducing apoptosis. However, the potential of this compound to modulate specific cancer signaling pathways such as the MAPK and PI3K/Akt pathways has not been elucidated and remains an area for future investigation.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While fundamental characteristics such as molecular formula and weight are established, there are significant gaps in the literature concerning specific quantitative physical data, detailed spectral analyses, and comprehensive biological activity studies, particularly in the context of cancer research. The provided protocols offer a starting point for researchers aiming to isolate, purify, and analyze this compound. Further investigation is warranted to fully characterize this compound and explore its potential applications in drug development and other scientific fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 155-57-7 [amp.chemicalbook.com]

- 3. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

Vicianin: A Technical Overview of its Molecular Characteristics, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianin, a cyanogenic disaccharide with the molecular formula C₁₉H₂₅NO₁₀, is a naturally occurring compound found predominantly in the seeds of certain Vicia species. As a member of the cyanogenic glycoside family, it possesses the ability to release hydrogen cyanide upon enzymatic hydrolysis, a mechanism central to plant defense. This technical guide provides a comprehensive overview of this compound's molecular properties, including its chemical structure and molar mass. It further delves into its biological significance, particularly the enzymatic breakdown process, and discusses its toxicological implications. Detailed experimental methodologies for the isolation and analysis of cyanogenic glycosides are presented, alongside diagrams illustrating key biochemical pathways. This document serves as a critical resource for researchers and professionals in drug development and related scientific fields investigating the properties and potential applications of this compound.

Molecular Profile of this compound

This compound is chemically defined as (R)---INVALID-LINK--acetonitrile. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅NO₁₀ | [1][2] |

| Molar Mass | 427.406 g·mol⁻¹ | [1] |

| CAS Number | 155-57-7 | [1] |

| Melting Point | 160 °C | [3] |

| Computed XLogP3 | -2.6 | [2] |

| Appearance | White powder (in purified form) |

Biological Activity and Toxicology

The primary biological role of this compound in plants is as a defense mechanism against herbivores.[4] When plant tissues containing this compound are damaged, the compound comes into contact with the enzyme this compound hydrolase, initiating a two-step breakdown process that culminates in the release of toxic hydrogen cyanide (HCN).[5][6]

Enzymatic Hydrolysis

This compound hydrolase, a β-glucosidase, catalyzes the hydrolysis of the glycosidic bond in this compound. This reaction yields two products: mandelonitrile (B1675950) and the disaccharide vicianose.[5][6] Mandelonitrile is an unstable cyanohydrin that can further decompose, either spontaneously or catalyzed by the enzyme hydroxynitrile lyase, to produce benzaldehyde (B42025) and hydrogen cyanide.[4]

The toxicity of this compound is directly attributable to the release of hydrogen cyanide. HCN is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase in the mitochondrial electron transport chain.[7] Ingestion of significant quantities of this compound-containing plant material can lead to cyanide poisoning, with symptoms ranging from dizziness and headache to severe respiratory distress, cardiac arrest, and death.[8]

Relevance in Drug Development

While the inherent toxicity of cyanogenic glycosides presents a significant hurdle, there is growing interest in their potential therapeutic applications, particularly in targeted cancer therapy.[9] The concept revolves around the selective delivery of cyanogenic glycosides to tumor cells, followed by targeted enzymatic activation to release cytotoxic hydrogen cyanide specifically at the tumor site. However, research in this area is still in its nascent stages, and significant challenges related to targeted delivery and minimizing off-target toxicity remain.

Experimental Protocols

Isolation and Purification of Cyanogenic Glycosides from Plant Material

The following is a generalized protocol for the extraction and purification of cyanogenic glycosides, such as this compound, from plant seeds. Optimization of specific steps may be required depending on the plant matrix and the specific glycoside.

1. Sample Preparation:

-

Grind dried plant seeds to a fine powder using a high-speed impact mill.[10]

-

To prevent enzymatic hydrolysis during extraction, it is crucial to inactivate endogenous β-glucosidases. This can be achieved by boiling the powdered material in the extraction solvent for a short period.

2. Extraction:

-

Extract the powdered plant material with an aqueous methanol (B129727) or ethanol (B145695) solution (e.g., 70-80% methanol in water).[10][11] Polar solvents are effective for solubilizing glycosides.[12]

-

Perform the extraction multiple times with fresh solvent to ensure complete recovery. Sonication can be used to enhance extraction efficiency.[10]

-

Combine the extracts and filter to remove solid plant debris.

3. Purification:

-

Concentrate the filtered extract under reduced pressure to remove the organic solvent.

-

The resulting aqueous extract can be subjected to further purification using column chromatography. A common stationary phase is silica (B1680970) gel.[13]

-

Elute the column with a solvent gradient of increasing polarity (e.g., a mixture of dichloromethane (B109758) and methanol) to separate the cyanogenic glycosides from other plant metabolites.

-

Monitor the fractions using thin-layer chromatography (TLC) and a suitable visualization reagent (e.g., picrate (B76445) paper test for cyanide release after enzymatic hydrolysis).[7][14]

-

Pool the fractions containing the purified cyanogenic glycoside and evaporate the solvent to yield the final product.

Detection of Cyanogenic Glycosides (Picrate Paper Test)

This qualitative test is a rapid method to detect the presence of cyanogenic glycosides in plant material.[7][14]

1. Preparation of Picrate Paper:

-

Soak strips of filter paper in a solution of 0.05 M picric acid that has been neutralized with sodium bicarbonate.[14]

-

Allow the paper to air dry.

2. Assay:

-

Place a small amount of crushed plant material in a test tube with a few drops of water and chloroform.[14]

-

Stopper the tube with a cork holding a strip of the prepared picrate paper, ensuring the paper does not touch the plant material.

-

Incubate at room temperature. A color change of the paper from yellow to reddish-brown indicates the release of hydrogen cyanide and the presence of cyanogenic glycosides.[7]

Key Biochemical Pathways

This compound Biosynthesis and Cyanogenesis

The biosynthesis of this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions, involving cytochrome P450 enzymes and UDP-glycosyltransferases, converts L-phenylalanine into this compound. The cyanogenesis process, as previously described, involves the enzymatic breakdown of this compound to release hydrogen cyanide.

Caption: Biosynthesis of this compound from L-phenylalanine and its subsequent enzymatic breakdown (cyanogenesis) to release hydrogen cyanide.

Hypothetical Interaction with Cellular Signaling

While direct modulation of specific mammalian signaling pathways by this compound itself is not well-documented, its breakdown product, hydrogen cyanide, is known to have profound effects on cellular processes. Cyanide's primary target is cytochrome c oxidase, a key component of the mitochondrial electron transport chain. Inhibition of this enzyme disrupts aerobic respiration, leading to a rapid decrease in cellular ATP production. This energy crisis can trigger a cascade of downstream signaling events, including the activation of stress-response pathways and, ultimately, apoptosis.

The following diagram illustrates a hypothetical workflow of how cyanide released from this compound could impact cellular signaling, leading to apoptosis.

Caption: Hypothetical signaling cascade initiated by cyanide released from this compound, leading to apoptosis.

Conclusion

This compound stands as a molecule of significant interest due to its role in plant chemical defense and the biological activity of its breakdown products. This guide has provided a technical overview of its molecular characteristics, the mechanism of cyanogenesis, and its toxicological implications. The outlined experimental protocols offer a foundation for researchers working on the isolation and characterization of this compound and other cyanogenic glycosides. While the direct application of this compound in drug development is currently limited by its toxicity, a deeper understanding of its biological interactions may unveil novel therapeutic strategies, particularly in the realm of targeted cancer therapy. Further research into the specific interactions of this compound and its metabolites with mammalian cellular pathways is warranted to fully explore its potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (alphaR)-alpha-((6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy)benzeneacetonitrile | C19H25NO10 | CID 656493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. annualreviews.org [annualreviews.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Amygdalin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of optimized extraction methodology for cyanogenic glycosides from flaxseed (Linum usitatissimum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. phytojournal.com [phytojournal.com]

The Dual Nature of Vicianin in Fabaceae: A Technical Guide to its Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianin, a cyanogenic glycoside prevalent in the Fabaceae family, particularly within the genus Vicia, represents a critical component of plant defense. This disaccharide, composed of mandelonitrile (B1675950) and vicianose, undergoes enzymatic hydrolysis to release hydrogen cyanide (HCN), a potent deterrent to herbivores and pathogens. This guide provides a comprehensive overview of the biological significance of this compound, detailing its biosynthesis, distribution, and the toxic and signaling roles of its catabolites. We present quantitative data on this compound and related compounds, detailed experimental protocols for its analysis, and a visualization of the intricate signaling pathways it influences, offering a valuable resource for researchers in plant science, chemical ecology, and drug development.

Introduction

The Fabaceae, or legume family, is one of the largest and most economically important families of flowering plants. Many species within this family have evolved sophisticated chemical defense mechanisms to protect against a wide array of antagonists. Among these defenses, cyanogenesis—the release of hydrogen cyanide—plays a pivotal role. This compound, a prominent cyanogenic glycoside in this family, serves as a precursor to this potent defense. Upon tissue damage, this compound is hydrolyzed by the specific enzyme this compound hydrolase, initiating a cascade that culminates in the release of HCN.[1] Beyond its direct toxicity, recent evidence suggests that HCN also functions as a signaling molecule, modulating plant defense responses.[2][3][4][5][6] This guide delves into the multifaceted biological significance of this compound in Fabaceae, providing a technical resource for its study and potential applications.

Biosynthesis and Distribution of this compound

The biosynthesis of cyanogenic glycosides is a multi-step process originating from amino acids. While the complete pathway for this compound in Fabaceae is not fully elucidated, it is understood to derive from L-phenylalanine. The general pathway involves the conversion of the amino acid to an aldoxime, then a nitrile, which is subsequently hydroxylated to an α-hydroxynitrile (mandelonitrile). Finally, glycosylation of the α-hydroxynitrile by specific UDP-glucosyltransferases leads to the formation of this compound.

This compound is not uniformly distributed throughout the plant, nor is it present in all Fabaceae species. Its concentration can vary significantly between species, cultivars, and even different tissues within the same plant, often being highest in seeds and young, vulnerable tissues.[1]

Quantitative Data on this compound and Related Compounds

The concentration of this compound and its breakdown products is a critical determinant of its defensive efficacy. The following tables summarize available quantitative data for this compound and other relevant cyanogenic compounds in select Fabaceae species.

Table 1: this compound and Prunasin Content in Vicia sativa Seeds

| Compound | Concentration (μmol/g of seed) | Reference |

| This compound | 0.68 | [5] |

| Prunasin | 0.16 | [5] |

Table 2: Hydrogen Cyanide (HCN) Content in Developing Vicia sativa Seeds

| Developmental Stage | HCN Content (mg/kg of seed) | Reference |

| S1 (early) | 2.58 | [3] |

| S3 (mid) | 18.36 | [3] |

| S5 (late) | 16.30 | [3] |

Table 3: Vicine (B1682213) and Convicine (B104258) Content in Vicia faba (Faba Bean) Seeds

| Compound | Concentration Range (g/kg) | Reference |

| Vicine | 6.7 - 8.2 | [7] |

| Convicine | 0.23 - 1.1 | [7] |

Note: Vicine and convicine are pyrimidine (B1678525) glycosides also found in Vicia faba, contributing to its anti-nutritional properties, but are not cyanogenic.

The "Cyanide Bomb": Mechanism of Action

The defense mechanism involving this compound is often referred to as the "cyanide bomb." In intact plant tissues, this compound and the hydrolytic enzyme, this compound hydrolase, are spatially segregated within different cellular compartments. When an herbivore chews the plant tissue, this compartmentalization is disrupted, allowing the enzyme to come into contact with this compound. This initiates the rapid release of toxic compounds.

Enzymatic Hydrolysis of this compound

The first step in cyanogenesis from this compound is the enzymatic cleavage of the glycosidic bond by this compound hydrolase. This reaction yields mandelonitrile and the disaccharide vicianose.[1]

Decomposition of Mandelonitrile

Mandelonitrile, an α-hydroxynitrile, is unstable and can spontaneously or enzymatically (via hydroxynitrile lyase) decompose to release benzaldehyde (B42025) and hydrogen cyanide (HCN).

Biological Effects of this compound Catabolites

Toxicity to Herbivores and Pathogens

Hydrogen cyanide is a potent respiratory inhibitor that targets cytochrome c oxidase in the mitochondrial electron transport chain, leading to rapid cessation of cellular respiration.[8] This makes it a highly effective defense against a broad range of herbivores and pathogens. Benzaldehyde, another product of this compound breakdown, also possesses deterrent properties.

Table 4: Toxicity of this compound Catabolites

| Compound | Organism | Route | LD50 / LC50 | Reference |

| Hydrogen Cyanide | Mouse | Intravenous | 5.6 mg/kg | [9] |

| Hydrogen Cyanide | Rat | Oral (Linamarin) | 450 mg/kg | [10] |

| Mandelonitrile | Mouse | Intravenous | 5.6 mg/kg | [9] |

| Mandelonitrile | Sand Fly | Oral | ~50% mortality in 1 week | [11] |

Cyanide as a Signaling Molecule

Beyond its direct toxicity, endogenous HCN at sub-lethal concentrations can act as a signaling molecule in plant defense.[2][4][6] It has been shown to interact with key plant defense hormone pathways, including those of salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), to fine-tune the plant's response to biotic stress.[12][13][14]

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol provides a general framework for the extraction and quantification of this compound from Vicia seeds, adapted from methods for similar cyanogenic glycosides.

Workflow:

Methodology:

-

Sample Preparation: Freeze-dry fresh plant material (e.g., seeds) and grind to a fine powder using a mortar and pestle or a ball mill.

-

Extraction:

-

Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

-